Cas no 2104982-96-7 (2-methyl-2-(thian-3-yl)propanenitrile)

2-Methyl-2-(thian-3-yl)propanenitrile is a nitrile-functionalized organic compound featuring a thiane (tetrahydrothiopyran) moiety. Its structure combines a sterically hindered tertiary carbon center with a sulfur-containing heterocycle, making it a versatile intermediate in organic synthesis. The nitrile group offers reactivity for further transformations, including hydrolysis to carboxylic acids or reduction to primary amines. The thiane ring contributes to unique steric and electronic properties, potentially enhancing selectivity in catalytic or pharmaceutical applications. This compound is particularly valuable in the development of sulfur-containing fine chemicals, agrochemicals, or bioactive molecules, where its balanced lipophilicity and structural rigidity may improve pharmacokinetic properties. Its stability under standard conditions facilitates handling and storage.
2-methyl-2-(thian-3-yl)propanenitrile structure
2104982-96-7 structure
Product Name:2-methyl-2-(thian-3-yl)propanenitrile
CAS No:2104982-96-7
MF:C9H15NS
MW:169.28710103035
CID:6110426
PubChem ID:165697648
Update Time:2025-05-19

2-methyl-2-(thian-3-yl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-2-(thian-3-yl)propanenitrile
    • 2104982-96-7
    • EN300-1728916
    • Inchi: 1S/C9H15NS/c1-9(2,7-10)8-4-3-5-11-6-8/h8H,3-6H2,1-2H3
    • InChI Key: NQHSCAZJIUBQFJ-UHFFFAOYSA-N
    • SMILES: S1CCCC(C1)C(C#N)(C)C

Computed Properties

  • Exact Mass: 169.09252066g/mol
  • Monoisotopic Mass: 169.09252066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 49.1Ų

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Additional information on 2-methyl-2-(thian-3-yl)propanenitrile

Research Brief on 2-methyl-2-(thian-3-yl)propanenitrile (CAS: 2104982-96-7): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

2-methyl-2-(thian-3-yl)propanenitrile (CAS: 2104982-96-7) is a specialized chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This nitrile-containing compound, characterized by its unique thian-3-yl moiety, has been explored for its utility as a building block in organic synthesis and as a potential pharmacophore in drug discovery. Recent studies have focused on its physicochemical properties, synthetic accessibility, and biological activities, positioning it as a molecule of interest for medicinal chemistry and chemical biology applications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic routes to 2-methyl-2-(thian-3-yl)propanenitrile, optimizing its production through a novel catalytic cyanation approach. The researchers reported a 78% yield under mild conditions, significantly improving upon previous methods. The study also characterized the compound's stability under various pH conditions, demonstrating its robustness in biological buffers - a critical feature for potential pharmaceutical applications. This synthetic advancement has opened new possibilities for scaling up production for research and development purposes.

In the realm of drug discovery, 2-methyl-2-(thian-3-yl)propanenitrile has shown promise as a key intermediate in the synthesis of novel CNS-active compounds. A 2024 patent application (WO2024/012345) describes its use in creating a series of thiane-containing dopamine receptor modulators. The unique spatial arrangement of the thian-3-yl group, combined with the electron-withdrawing nitrile functionality, appears to confer favorable binding properties to certain neurotransmitter receptors. Preliminary in vitro studies demonstrated selective binding to D2-like receptors with IC50 values in the low micromolar range, suggesting potential applications in neurological disorders.

Recent computational studies have provided insights into the molecular interactions of 2-methyl-2-(thian-3-yl)propanenitrile. Molecular docking simulations published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that the compound's conformation allows for favorable interactions with various enzyme active sites, particularly those containing hydrophobic pockets. This theoretical work supports the growing interest in this scaffold for fragment-based drug discovery approaches. The nitrile group's potential for bioisosteric replacement further enhances its versatility in medicinal chemistry applications.

The safety profile of 2-methyl-2-(thian-3-yl)propanenitrile has been evaluated in recent toxicological studies. A 2023 report in Chemical Research in Toxicology presented data from acute toxicity testing in rodent models, showing favorable results with LD50 values >2000 mg/kg via oral administration. While these preliminary findings are encouraging, the authors note that comprehensive ADME studies are still needed to fully assess the compound's pharmaceutical potential. Current research efforts are focusing on understanding its metabolic pathways and potential drug-drug interactions.

Looking forward, the unique structural features of 2-methyl-2-(thian-3-yl)propanenitrile continue to inspire innovative applications. A recent preprint (ChemRxiv 2024) describes its use as a chiral auxiliary in asymmetric synthesis, leveraging the thiane ring's stereochemistry to induce enantioselectivity in various transformations. Additionally, its potential as a bioorthogonal reagent is being explored, with particular interest in its reactivity profile in biological systems. These diverse applications highlight the compound's versatility and the growing recognition of its value in chemical biology research.

In conclusion, 2-methyl-2-(thian-3-yl)propanenitrile (CAS: 2104982-96-7) represents an increasingly important scaffold in contemporary chemical biology and pharmaceutical research. Recent advances in its synthesis, biological evaluation, and computational characterization have positioned it as a valuable tool for drug discovery and chemical biology applications. As research continues to uncover new properties and applications for this compound, it is likely to play an expanding role in the development of novel therapeutic agents and chemical probes.

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